2-Methyl-4-(methylamino)butan-2-ol
Overview
Description
“2-Methyl-4-(methylamino)butan-2-ol” is a chemical compound with the empirical formula C6H15NO . It has a molecular weight of 117.19 . The IUPAC name for this compound is 2-methyl-4-(methylamino)-2-butanol . The compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The InChI code for “2-Methyl-4-(methylamino)butan-2-ol” is 1S/C6H15NO/c1-6(2,8)4-5-7-3/h7-8H,4-5H2,1-3H3 . This indicates that the compound has a carbon backbone with a methylamino group and a hydroxyl group attached.
Physical And Chemical Properties Analysis
The compound is a solid . It has a SMILES string representation of OC©©CCNC . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the search results.
Scientific Research Applications
Anti-inflammatory Compounds
A study conducted by Goudie et al. (1978) explored a series of compounds related to 4-(6-methoxy-2-naphthyl)butan-2-one, which showed significant anti-inflammatory activity. This research highlighted the importance of structural components in determining the efficacy of these compounds, noting that the introduction of a methyl group along the side chain was generally detrimental to their activity (Goudie et al., 1978).
Solvent Mixtures and Solvation Properties
Research on solvent mixtures involving butan-2-ol derivatives like 2-methylpropan-2-ol has been significant. Bevilaqua et al. (2004) investigated the solvation properties of Brooker's merocyanine in binary solvent mixtures. This study provides insights into how solute-solvent and solvent-solvent interactions influence the solvation shell of dyes in various solvent systems (Bevilaqua et al., 2004).
Catalysis and Chemical Reactions
Research by Arsalane et al. (1996) on the catalytic decomposition of butan-2-ol using AgZr2(PO4)3 demonstrated how this compound can be used in chemical processes. They observed that the catalytic activity depended on the reducibility of Ag+ ions and the oxygen concentration, leading to the production of methyl ethyl ketone and butenes (Arsalane et al., 1996).
Enzyme Activity and Substrate Specificity
Dickinson and Dalziel (1967) investigated the substrate specificities of liver and yeast alcohol dehydrogenases with various alcohols, including butan-2-ol. Their findings contribute to understanding how different enzymes interact with substrates, including 2-methyl-4-(methylamino)butan-2-ol derivatives (Dickinson & Dalziel, 1967).
Safety And Hazards
The compound has been classified as Acute Tox. 4 Oral - Eye Dam. 1 . The hazard statements associated with it are H302 - H318 . This means it is harmful if swallowed and causes serious eye damage. The precautionary statements are P280 - P305 + P351 + P338 , indicating that protective gloves/eye protection should be worn, and in case of contact with eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
2-methyl-4-(methylamino)butan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-6(2,8)4-5-7-3/h7-8H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULPATVQDRLYAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCNC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650923 | |
Record name | 2-Methyl-4-(methylamino)butan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(methylamino)butan-2-ol | |
CAS RN |
866223-53-2 | |
Record name | 2-Methyl-4-(methylamino)butan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 866223-53-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.